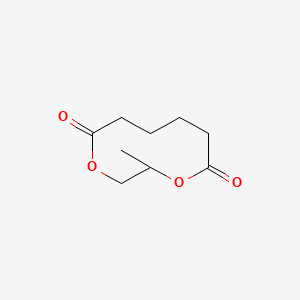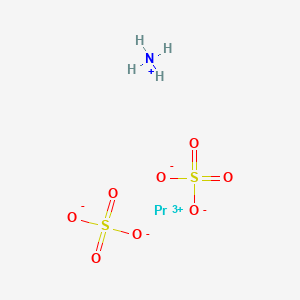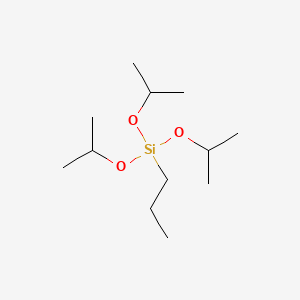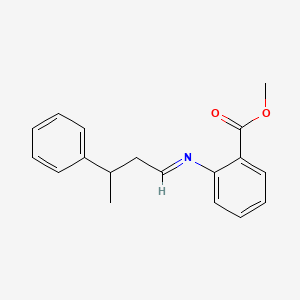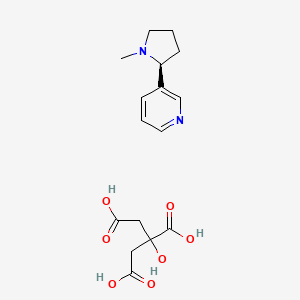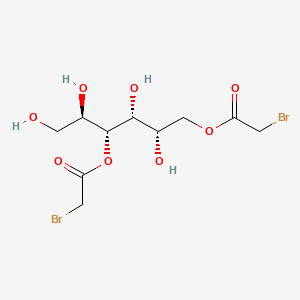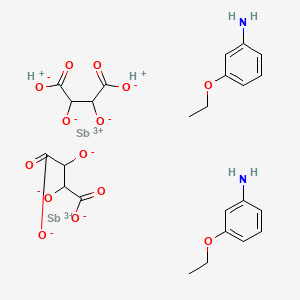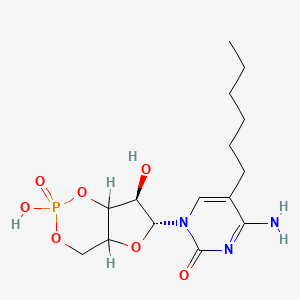
1-Tetratetracontanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetratetracontanol: is a long-chain fatty alcohol with the molecular formula C44H90O . It is a straight-chain saturated alcohol, characterized by a long hydrocarbon chain with a hydroxyl group (-OH) at one end. This compound is notable for its high molecular weight of 635.1848 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetratetracontanol can be synthesized through the hydrogenation of long-chain fatty acids or their esters. The process typically involves the reduction of the corresponding fatty acid using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources like plant waxes or animal fats. The extracted fatty acids are then subjected to hydrogenation to yield the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: 1-Tetratetracontanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Although already in its reduced form, further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Tetratetracontanoic acid or tetratetracontanal.
Reduction: Tetratetracontane.
Substitution: 1-Chlorotetratetracontane.
Scientific Research Applications
1-Tetratetracontanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain alcohols and their properties.
Biology: Investigated for its role in biological membranes and its effects on membrane fluidity.
Medicine: Explored for potential therapeutic applications due to its biocompatibility and low toxicity.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its emollient properties.
Mechanism of Action
The mechanism of action of 1-Tetratetracontanol primarily involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
1-Tetradecanol: A shorter-chain fatty alcohol with similar properties but a lower molecular weight.
1-Hexadecanol:
1-Octadecanol:
Uniqueness: 1-Tetratetracontanol stands out due to its exceptionally long hydrocarbon chain, which imparts unique physical and chemical properties. Its high molecular weight and long chain length make it particularly useful in applications requiring high melting points and specific interactions with lipid membranes.
Properties
CAS No. |
236741-13-2 |
|---|---|
Molecular Formula |
C44H90O |
Molecular Weight |
635.2 g/mol |
IUPAC Name |
tetratetracontan-1-ol |
InChI |
InChI=1S/C44H90O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45/h45H,2-44H2,1H3 |
InChI Key |
WUIWPYNTIMBIRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






